molecular formula C20H22F6N2O4 B6349221 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-00-3

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349221
CAS No.: 1326812-00-3
M. Wt: 468.4 g/mol
InChI Key: HABSSSXKEJQJOX-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C20H22F6N2O4 and its molecular weight is 468.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.14837616 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[3,5-bis(trifluoromethyl)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326812-00-3) is a synthetic organic molecule characterized by its unique spirocyclic structure and trifluoromethyl substituents. These structural features suggest potential biological activities that merit detailed investigation.

  • Molecular Formula : C20H22F6N2O4
  • Molecular Weight : 468.4 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is hypothesized to involve interactions with various biological targets due to the presence of the trifluoromethyl groups, which can enhance lipophilicity and potentially influence receptor binding affinity. The spirocyclic structure may also contribute to unique conformational properties that affect biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

Study 1: Antimicrobial Evaluation

A study conducted on a series of trifluoromethyl-substituted compounds found significant antibacterial activity against Micrococcus luteus and moderate activity against antibiotic-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds were reported as low as 2 µM, suggesting that the biological activity of trifluoromethyl-containing compounds warrants further investigation for potential therapeutic applications .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines, compounds with a similar structural framework showed IC50 values in the low micromolar range, indicating potent anticancer effects. This suggests that the compound may also possess significant cytotoxic properties that could be exploited in cancer treatment strategies .

Study 3: Neuroprotective Properties

Research into related diazaspiro compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems. These findings highlight the need for further studies on this compound's impact on neuronal health and its possible role in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTrifluoromethyl derivativesEffective against Gram-positive bacteria
AnticancerSpirocyclic analogsCytotoxicity in cancer cell lines
NeuroprotectiveDiazaspiro compoundsModulation of neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group in the compound is known to enhance pharmacological properties, making it a valuable scaffold in drug discovery:

  • Antimicrobial Activity : Research indicates that compounds with similar trifluoromethyl substitutions exhibit potent antimicrobial properties against drug-resistant bacteria. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown effectiveness against strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : The spirocyclic structure has been linked to various anticancer activities. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuropharmacological Studies : The compound's structural analogs have been explored for their effects on neurotransmitter systems, suggesting potential use in treating neurological disorders .

Material Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and hydrophobicity, making these materials suitable for high-performance coatings and films .
  • Nanotechnology : The compound's ability to form stable nanoparticles opens avenues for drug delivery systems that can target specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of the trifluoromethyl-substituted phenyl group exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against various bacterial strains . This highlights the potential of such compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a detailed investigation into spirocyclic compounds, researchers found that certain derivatives showed promising results in inhibiting the growth of specific cancer cell lines. These findings suggest that the compound could serve as a lead structure for further anticancer drug development .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F6N2O4/c1-2-5-27-6-3-18(4-7-27)28(15(11-32-18)17(30)31)16(29)12-8-13(19(21,22)23)10-14(9-12)20(24,25)26/h8-10,15H,2-7,11H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABSSSXKEJQJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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